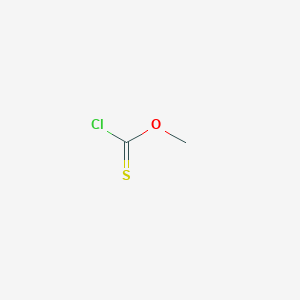
Methoxythiocarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxythiocarbonyl chloride is a useful research compound. Its molecular formula is C2H3ClOS and its molecular weight is 110.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industry
In pharmaceutical synthesis, methoxythiocarbonyl chloride is utilized for the preparation of thioesters, which are crucial intermediates in the synthesis of various bioactive compounds. For instance, it has been employed in the synthesis of thioester derivatives that exhibit significant biological activity against certain pathogens.
Case Study: Synthesis of Thioester Antibiotics
- A study demonstrated the use of this compound in synthesizing thioester antibiotics. The reaction involved the acylation of amino acids with this compound, leading to compounds with enhanced antimicrobial properties.
Agrochemical Applications
This compound is also significant in the agrochemical sector, where it acts as an intermediate in the synthesis of pesticides and herbicides. Its ability to modify existing chemical structures enhances the efficacy and specificity of agrochemical products.
Case Study: Development of Herbicides
- Research indicated that this compound was used to synthesize novel herbicides with improved selectivity for target weed species while minimizing impact on crop plants.
Data Tables on Applications
| Application Area | Specific Use | Outcome/Benefit |
|---|---|---|
| Pharmaceutical | Synthesis of thioester antibiotics | Enhanced antimicrobial properties |
| Agrochemical | Synthesis of herbicides | Improved selectivity and reduced crop damage |
| Materials Science | Development of polymer additives | Enhanced thermal stability and mechanical properties |
Mechanistic Insights
The mechanism by which this compound functions typically involves nucleophilic attack on the carbonyl carbon by a nucleophile (e.g., an alcohol or amine), followed by elimination of hydrochloric acid. This reaction pathway is crucial for forming stable thioesters and other derivatives.
Eigenschaften
Molekularformel |
C2H3ClOS |
|---|---|
Molekulargewicht |
110.56 g/mol |
IUPAC-Name |
O-methyl chloromethanethioate |
InChI |
InChI=1S/C2H3ClOS/c1-4-2(3)5/h1H3 |
InChI-Schlüssel |
HXFVUECWGARNTL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















